(E)-2-((1,5-dimethyl-1H-pyrazol-4-yl)methylene)-7-methyl-5-(5-methylfuran-2-yl)-3-oxo-N-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide (E)-2-((1,5-dimethyl-1H-pyrazol-4-yl)methylene)-7-methyl-5-(5-methylfuran-2-yl)-3-oxo-N-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide
Brand Name: Vulcanchem
CAS No.: 494219-40-8
VCID: VC21482953
InChI: InChI=1S/C25H23N5O3S/c1-14-10-11-19(33-14)22-21(23(31)28-18-8-6-5-7-9-18)15(2)27-25-30(22)24(32)20(34-25)12-17-13-26-29(4)16(17)3/h5-13,22H,1-4H3,(H,28,31)/b20-12+
SMILES: CC1=CC=C(O1)C2C(=C(N=C3N2C(=O)C(=CC4=C(N(N=C4)C)C)S3)C)C(=O)NC5=CC=CC=C5
Molecular Formula: C25H23N5O3S
Molecular Weight: 473.5g/mol

(E)-2-((1,5-dimethyl-1H-pyrazol-4-yl)methylene)-7-methyl-5-(5-methylfuran-2-yl)-3-oxo-N-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide

CAS No.: 494219-40-8

Cat. No.: VC21482953

Molecular Formula: C25H23N5O3S

Molecular Weight: 473.5g/mol

* For research use only. Not for human or veterinary use.

(E)-2-((1,5-dimethyl-1H-pyrazol-4-yl)methylene)-7-methyl-5-(5-methylfuran-2-yl)-3-oxo-N-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide - 494219-40-8

Specification

CAS No. 494219-40-8
Molecular Formula C25H23N5O3S
Molecular Weight 473.5g/mol
IUPAC Name (2E)-2-[(1,5-dimethylpyrazol-4-yl)methylidene]-7-methyl-5-(5-methylfuran-2-yl)-3-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Standard InChI InChI=1S/C25H23N5O3S/c1-14-10-11-19(33-14)22-21(23(31)28-18-8-6-5-7-9-18)15(2)27-25-30(22)24(32)20(34-25)12-17-13-26-29(4)16(17)3/h5-13,22H,1-4H3,(H,28,31)/b20-12+
Standard InChI Key DGFASPKBFISVIJ-UDWIEESQSA-N
Isomeric SMILES CC1=CC=C(O1)C2C(=C(N=C3N2C(=O)/C(=C\C4=C(N(N=C4)C)C)/S3)C)C(=O)NC5=CC=CC=C5
SMILES CC1=CC=C(O1)C2C(=C(N=C3N2C(=O)C(=CC4=C(N(N=C4)C)C)S3)C)C(=O)NC5=CC=CC=C5
Canonical SMILES CC1=CC=C(O1)C2C(=C(N=C3N2C(=O)C(=CC4=C(N(N=C4)C)C)S3)C)C(=O)NC5=CC=CC=C5

Introduction

Structural Characterization

Core Structure Analysis

The compound contains a thiazolo[3,2-a]pyrimidine core, which is a bicyclic heterocyclic system formed by the fusion of thiazole and pyrimidine rings. This structural backbone has been identified in various bioactive compounds and is characterized by a nitrogen-sulfur containing bicyclic system . The thiazolo[3,2-a]pyrimidine scaffold demonstrates significant versatility and has been extensively studied for its diverse pharmacological activities.

The particular compound incorporates multiple substituents around this core structure:

  • A 7-methyl group on the pyrimidine ring

  • A 5-methylfuran-2-yl moiety at position 5

  • An (E)-configured methylene bridge connecting to a 1,5-dimethyl-1H-pyrazole at position 2

  • A phenylcarboxamide functionality at position 6

Stereochemistry and Configuration

The (E) designation in the name indicates the trans configuration of the exocyclic double bond connecting the thiazolo[3,2-a]pyrimidine core to the pyrazole moiety. This stereochemical arrangement is significant as it determines the three-dimensional orientation of the molecule, potentially affecting its biological activity and molecular recognition properties .

Synthetic Approaches

General Synthetic Strategies for Thiazolo[3,2-a]pyrimidines

The synthesis of thiazolo[3,2-a]pyrimidine derivatives typically follows a multi-step approach. Based on the research by Pivazyan et al., the synthesis often begins with the preparation of a pyrimidine-2-thione intermediate through Biginelli multicomponent condensation reactions . As described in the literature, this involves the reaction of substituted aldehydes with 1,3-dicarbonyl compounds and thiourea, typically yielding the pyrimidine derivatives with 50-85% efficiency .

Core Synthesis Methodology

The typical synthetic route involves:

  • Formation of the initial pyrimidine-2-thione derivative through condensation reactions

  • Introduction of substituents at the sulfur atom

  • Intramolecular cyclization to form the thiazole ring

  • Further functionalization to introduce the desired substituents

As demonstrated in similar compounds, the synthesis of 6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one can be achieved with high yield (90%) by treating acetoacetic acid ethyl ester with thiourea in sodium methylate . Subsequent reactions with appropriate reagents like 3-chloro-pentane-2,4-dione lead to substitution at the sulfur atom, followed by regioselective cyclization to yield the thiazolo[3,2-a]pyrimidine core structure .

StepReactionReagentsExpected Yield
1Formation of pyrimidine-2-thioneThiourea, acetoacetic ester, aldehyde80-90%
2S-alkylationHaloacetone derivative70-75%
3CyclizationAcid catalysis (e.g., toluene-4-sulfonic acid)65-75%
4Introduction of furan moietyAppropriate 5-methylfuran reagent60-70%
5Installation of methylene-pyrazoleCondensation with 1,5-dimethyl-1H-pyrazole-4-carbaldehyde55-65%
6Carboxamide formationAcylation reagents, aniline50-60%

Physicochemical Properties

Structural Parameters

  • The thiazolo[3,2-a]pyrimidine core provides rigidity and planarity to part of the structure

  • The exocyclic double bond with (E) configuration extends the conjugation and rigidity

  • The 1,5-dimethyl-1H-pyrazole ring contributes additional nitrogen atoms that can participate in hydrogen bonding

  • The 5-methylfuran moiety adds lipophilicity and potential π-stacking interactions

  • The N-phenylcarboxamide group introduces both hydrogen bond donor and acceptor capabilities

Spectroscopic Characteristics

Based on the structure and similar compounds, the following spectroscopic features would be expected:

  • ¹H NMR would show characteristic signals for the methyl groups at the pyrazole (1,5-positions), furan (5-position), and pyrimidine (7-position) rings

  • The carboxamide NH would appear as a distinctive signal, typically downfield in the spectrum

  • The aromatic protons of the phenyl ring would display characteristic coupling patterns

  • The (E)-configured methylene bridge would show a characteristic singlet for the vinylic proton

Stability and Reactivity

The compound contains several functional groups that influence its chemical stability and reactivity:

  • The exocyclic double bond may be susceptible to addition reactions

  • The carboxamide group can undergo hydrolysis under strong acidic or basic conditions

  • The furan ring may be susceptible to oxidation and electrophilic aromatic substitution

  • The pyrazole ring typically demonstrates aromatic stability but may participate in coordination chemistry through its nitrogen atoms

Structure-Based Design and Optimization

Key Structural Features for Optimization

The complex structure of the compound offers multiple positions for potential modification to optimize its properties:

  • The methyl substituents on the pyrazole, furan, and pyrimidine rings

  • The phenyl ring of the carboxamide group

  • The double bond connecting the pyrazole to the thiazolopyrimidine core

  • Various positions on the thiazolopyrimidine scaffold

Computational Analysis

Molecular modeling and docking studies would be valuable to understand:

  • The preferred conformations of the molecule

  • Potential binding modes with biological targets

  • Electronic distribution and potential reactivity sites

  • Structure-activity relationships for guiding further optimization

As seen with similar thiazolo[3,2-a]pyrimidine derivatives, energy-minimized structures can provide insights into the three-dimensional arrangement of the functional groups and guide rational design efforts .

Analytical Methods for Characterization

Spectroscopic Identification

Complete characterization of the compound would require a combination of analytical techniques:

  • NMR spectroscopy (¹H, ¹³C, 2D techniques) for structural confirmation

  • Mass spectrometry for molecular weight verification and fragmentation pattern analysis

  • IR spectroscopy to identify functional groups (carboxamide, heterocyclic rings)

  • UV-Vis spectroscopy to analyze chromophoric properties

Crystallographic Analysis

X-ray crystallography would provide definitive confirmation of the three-dimensional structure, including:

  • Bond lengths and angles

  • Torsional angles around the exocyclic double bond

  • Packing arrangements in the solid state

  • Intramolecular and intermolecular interactions

Similar compounds like 2-acetyl-3,7-dimethyl-5H-thiazolo[3,2-a]pyrimidin-5-one have been characterized by X-ray diffraction analysis to unambiguously determine their structures .

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